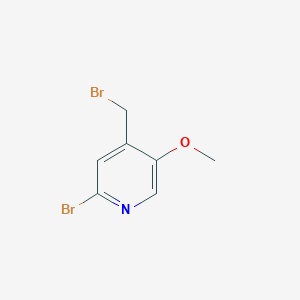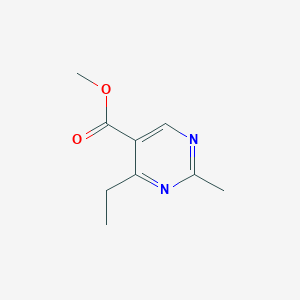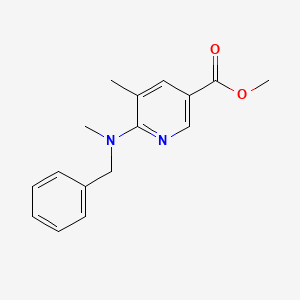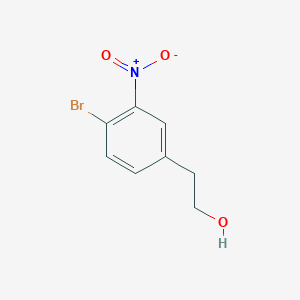
4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H7BrClNO3. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and methoxy groups in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of 6-methoxyquinoline, followed by carboxylation. For example, 6-methoxyquinoline can be brominated using bromine in the presence of a catalyst, followed by chlorination using phosphorus oxychloride. The resulting intermediate can then be carboxylated using carbon dioxide under high pressure and temperature to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling, while Heck coupling involves palladium catalysts and alkenes.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and various biaryl compounds resulting from coupling reactions .
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes. The presence of halogen atoms enhances its binding affinity to target proteins, making it a potent inhibitor of various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-4-chloro-6-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.
6-Bromo-4-chloro-7-methoxyquinoline: Similar but with different positions of the bromine and chlorine atoms.
4-Bromo-6-chloro-2-methylquinoline: Similar but with a methyl group at the 2-position instead of a carboxylic acid group
Uniqueness
4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid is unique due to the presence of the carboxylic acid group at the 3-position, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances its solubility and bioavailability compared to similar compounds .
Eigenschaften
Molekularformel |
C11H7BrClNO3 |
|---|---|
Molekulargewicht |
316.53 g/mol |
IUPAC-Name |
4-bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO3/c1-17-9-2-5-8(3-7(9)13)14-4-6(10(5)12)11(15)16/h2-4H,1H3,(H,15,16) |
InChI-Schlüssel |
MJULDOZWQLUWLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)


![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)

![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)

![tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B13007058.png)

![Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide](/img/structure/B13007063.png)
![Methyl[2-(oxolan-2-yl)ethyl]amine](/img/structure/B13007078.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13007079.png)

